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molecular formula C11H13NO6S B8308781 4-Hydroxy-3-(morpholine-4-sulfonyl)-benzoic acid

4-Hydroxy-3-(morpholine-4-sulfonyl)-benzoic acid

Cat. No. B8308781
M. Wt: 287.29 g/mol
InChI Key: CCLACRNNAKSNPG-UHFFFAOYSA-N
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Patent
US06355633B1

Procedure details

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid (Example 6, 5.36 g, 19 mmol) was dissolved in DMF and commercially available 2-methylsulfonyl ethanol (4.8 g, 39 mmol) was added. After five minutes of stirring, sodium hydride (2.4 g of 60% dispersion in mineral oil, 61 mmol) was added. The solution immediately turned black. After 15 min, the reaction was complete. The DMF solution was partitioned between ethyl acetate (150 mL) and brine/HCl (200 mL). The brine solution was discarded, and this was repeated two additional times. All ethyl acetate was dried with magnesium sulfate, and removed under reduced pressure to provide the title compound as a white solid (4.0 g, 74%): 1HNMR (DMSO-d6) δ8.23 (d, J=2 Hz, 1H), 8.02 (dd , J=9 Hz, 2 Hz, 1H), 7.09 (d, J=9 Hz, 1H), 3.62 (m, 4H), 3.12 (m, 4H); MS (−APCI):[M−H]−286; Anal.Calc. for C11H13NO6S: C, 44.99; H, 4.56; N, 4.88. Found: C, 45.45; H, 4.41; N, 4.74.
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)(=[O:13])=[O:12].CS(CCO)(=O)=[O:22].[H-].[Na+]>CN(C=O)C>[OH:22][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)(=[O:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
5.36 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
CS(=O)(=O)CCO
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After five minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The DMF solution was partitioned between ethyl acetate (150 mL) and brine/HCl (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
All ethyl acetate was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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